Methyl bromoacetate

Regioselective Alkylation Nucleoside Synthesis 1,2,3-Triazole Chemistry

Methyl bromoacetate (CAS 96-32-2, methyl 2-bromoacetate) is a halogenated ester characterized by a reactive α-bromo ester moiety, with a molecular formula of C₃H₅BrO₂ and a molecular weight of 152.98 g/mol. At ambient temperature, it presents as a colorless to pale yellow liquid with a pungent odor, demonstrating a density of approximately 1.616 g/mL at 25 °C and a boiling point of 144–146 °C at atmospheric pressure.

Molecular Formula C3H5BrO2
Molecular Weight 152.97 g/mol
CAS No. 96-32-2
Cat. No. B123254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bromoacetate
CAS96-32-2
Synonyms2-Bromoacetic Acid Methyl Ester;  Bromoacetic Acid Methyl Ester;  Carbomethoxymethyl Bromide;  Methyl 2-Bromoacetate;  Methyl 2-Bromoethanoate;  Methyl Bromoacetate;  Methyl Monobromoacetate;  Methyl α-Bromoacetate;  NSC 2642
Molecular FormulaC3H5BrO2
Molecular Weight152.97 g/mol
Structural Identifiers
SMILESCOC(=O)CBr
InChIInChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3
InChIKeyYDCHPLOFQATIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.12X10+4 mg/L at 25 °C (est)
Soluble in ethanol, ether, acetone, benzene

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Bromoacetate (CAS 96-32-2) for Industrial Procurement: Core Chemical Profile and Supply Specifications


Methyl bromoacetate (CAS 96-32-2, methyl 2-bromoacetate) is a halogenated ester characterized by a reactive α-bromo ester moiety, with a molecular formula of C₃H₅BrO₂ and a molecular weight of 152.98 g/mol . At ambient temperature, it presents as a colorless to pale yellow liquid with a pungent odor, demonstrating a density of approximately 1.616 g/mL at 25 °C and a boiling point of 144–146 °C at atmospheric pressure . This compound is primarily valued as a carboxymethylating reagent and a versatile electrophilic building block, finding extensive use in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty materials .

Why Methyl Bromoacetate (CAS 96-32-2) Cannot Be Directly Substituted by Other α-Halo Esters


The substitution of methyl bromoacetate with alternative α-halo esters, such as ethyl bromoacetate or methyl chloroacetate, is not a simple one-for-one swap and can critically alter reaction outcomes. This is due to the specific interplay of steric and electronic effects governed by the methyl ester group and the bromine leaving group. For instance, the alkyl group size influences nucleophilic accessibility and solubility, with the smaller methyl group of methyl bromoacetate offering a distinct steric profile compared to the bulkier ethyl group in ethyl bromoacetate, which can affect both reaction rates and regioselectivity . Furthermore, the nature of the halogen is paramount; the lower bond dissociation energy of the C-Br bond in methyl bromoacetate imparts higher reactivity compared to its chloro analog, methyl chloroacetate, making the latter a poor substitute in reactions requiring a more potent electrophile under mild conditions .

Quantitative Differentiation Guide for Methyl Bromoacetate (CAS 96-32-2) Against Closest Chemical Analogs


Differential Regioselectivity in N-Alkylation of 1,2,3-Triazoles

A direct head-to-head comparison of alkylating agents for 1,2,3-triazole nucleosides revealed a stark difference in regioselectivity between methyl bromoacetate and diethyl 3-bromopropylphosphonate. The N-2/N-1 regioselectivity ratio for methyl bromoacetate was 57/43, providing a nearly balanced distribution of isomers, whereas the phosphonate reagent displayed a high 97/3 selectivity favoring the N-2 isomer [1]. This demonstrates that for applications where a specific isomeric outcome is required, a direct substitution is not chemically equivalent.

Regioselective Alkylation Nucleoside Synthesis 1,2,3-Triazole Chemistry

Controlled Monoalkylation of Fullerenes vs. Benzyl Bromide

In the functionalization of C70 fullerenes, methyl bromoacetate enables the selective formation of a C1-monoalkylated 1,2-dihydro-C70 derivative [1]. In a direct comparison, substituting methyl bromoacetate with benzyl bromide under otherwise identical conditions (deprotonation with TBAOH) results in rapid dialkylation, unless the amount of base is carefully controlled to force monobenzylation [1]. This indicates that methyl bromoacetate possesses an intrinsic reactivity profile that favors monoalkylation, offering a simpler and more robust protocol for achieving single addition to the fullerene cage.

Fullerene Chemistry Site-Selective Functionalization Materials Science

Enhanced Electrophilic Reactivity Compared to Chloro Analogs

As a class-level inference, the reactivity of α-halo esters is directly correlated to the leaving group ability of the halogen. Methyl bromoacetate, containing a C-Br bond, is significantly more reactive towards nucleophiles than its chloro analog, methyl chloroacetate . This is due to the lower bond dissociation energy of the C-Br bond. While specific kinetic data for methyl bromoacetate vs. methyl chloroacetate in a common reaction is not provided in the source, the well-established principles of halogen reactivity in organic chemistry firmly classify bromoacetates as more potent electrophiles than their chloro counterparts, a fact corroborated by general vendor comparisons .

Alkylation Kinetics Reactivity Comparison Halogenated Esters

Physical Property Differentiation for Downstream Processing

Key physical properties of methyl bromoacetate are distinct from its nearest homolog, ethyl bromoacetate, which can impact synthetic workup and purification. Methyl bromoacetate exhibits a higher density (1.616 g/mL at 25 °C ) compared to ethyl bromoacetate (approx. 1.51 g/cm³ [1]). Furthermore, its boiling point (144-146 °C ) is significantly lower than that of ethyl bromoacetate (158-161 °C [1]). This 15-degree difference in boiling point allows for easier removal of methyl bromoacetate by evaporation or distillation, a practical advantage in process chemistry.

Physicochemical Properties Purification Solvent Selection

Commercial Availability of High-Purity Material for Demanding Syntheses

Methyl bromoacetate is commercially available at high purity levels essential for reproducible research and industrial processes. Multiple global suppliers offer the compound with a minimum purity of 99.0% as determined by gas chromatography (GC) , and even higher specifications (e.g., >99% GC) are common . This high purity is achieved through advanced fractional distillation and ensures batch-to-batch consistency, which is critical for minimizing side reactions and simplifying purification in multi-step syntheses, particularly in the manufacture of pharmaceutical intermediates and high-value fine chemicals .

Reagent Purity Quality Control Industrial Supply Chain

High Yield in Phenol Alkylation for Coumarin Synthesis

In a specific application for synthesizing coumarin derivatives, methyl bromoacetate demonstrates high efficiency as an alkylating agent. The alkylation of a phenol intermediate (compound 20) with methyl bromoacetate (21) in acetonitrile using potassium carbonate as a base yielded the corresponding methyl 2-phenoxyacetate (22) in an excellent 96% yield [1]. This high yield, achieved under straightforward reaction conditions, highlights the compound's effectiveness for constructing key intermediates in the synthesis of biologically relevant coumarin-based molecules.

Coumarin Synthesis Alkylation Yield Natural Product Derivative

High-Value Application Scenarios for Methyl Bromoacetate (CAS 96-32-2) Based on Evidence


Regioselective Synthesis of Isomeric Nucleoside Analogs

Methyl bromoacetate is a strategic reagent for exploring structure-activity relationships (SAR) in nucleoside drug discovery. As demonstrated by a direct head-to-head comparison [1], its use in N-alkylation of 1,2,3-triazoles provides a distinct 57/43 N-2/N-1 isomeric ratio. This contrasts sharply with the 97/3 ratio obtained using diethyl 3-bromopropylphosphonate. Researchers can therefore employ methyl bromoacetate to deliberately access a different isomeric pool, which is crucial for identifying the most active isomer of a potential therapeutic candidate.

Controlled Mono-Functionalization of Advanced Carbon Nanomaterials

In materials science, achieving precise, single-site functionalization of fullerenes like C70 is a significant challenge. Methyl bromoacetate has proven to be an effective reagent for this purpose, enabling the clean formation of C1-monoalkylated 1,2-dihydro-C70 derivatives [1]. This stands in contrast to other alkylating agents like benzyl bromide, which tends to promote undesired multiple additions (dialkylation) under similar conditions. This controlled reactivity makes methyl bromoacetate a valuable tool for creating well-defined fullerene building blocks for advanced electronic or biomedical materials.

Efficient Alkylation in the Synthesis of Coumarin-Derived Pharmaceuticals

For medicinal chemists building libraries of coumarin derivatives, the high efficiency of methyl bromoacetate in O-alkylation reactions is a key advantage. The ability to achieve a 96% isolated yield in the alkylation of a phenolic precursor [1] demonstrates its utility for installing the carboxymethyl group with high conversion. This robust performance ensures that this synthetic step does not become a bottleneck in multi-step sequences, contributing to overall process efficiency and lower cost in the production of complex, bioactive molecules.

Scalable Process Chemistry with Simplified Downstream Isolation

When scaling up a synthetic route from the laboratory to pilot plant, physical properties like boiling point become critical economic factors. Methyl bromoacetate's boiling point (144-146 °C) is approximately 15 °C lower than that of its closest homolog, ethyl bromoacetate (158-161 °C) [1][2]. This significant difference simplifies the removal of excess reagent or solvent by distillation, reducing the energy required and minimizing the risk of thermal decomposition of sensitive products. This practical advantage makes methyl bromoacetate the preferred choice for process development and large-scale manufacturing.

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